molecular formula C8H9NO B016504 5-Acetyl-2-methylpyridine CAS No. 36357-38-7

5-Acetyl-2-methylpyridine

Cat. No. B016504
Key on ui cas rn: 36357-38-7
M. Wt: 135.16 g/mol
InChI Key: PVRYOKQFLBSILA-UHFFFAOYSA-N
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Patent
US09321790B2

Procedure details

500 mg (3.59 mmol) of 1-(6-methylpyrid-3-yl)ethanone, 590 μl (3.59 mmol) of hydrobromic acid, 204 μl (3.95 mmol) of bromine and 10 mL of glacial acetic acid were used in the reaction. After precipitation with ethyl ether and filtration, 1.02 g of 2-bromo-1-(6-methylpyrid-3-yl)ethanone hydrobromide are obtained, the characteristics of which are as follows:
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
590 μL
Type
reactant
Reaction Step One
Quantity
204 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[BrH:11].BrBr>C(O)(=O)C>[BrH:11].[Br:11][CH2:9][C:8]([C:5]1[CH:6]=[N:7][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:10] |f:4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=CC=C(C=N1)C(C)=O
Name
Quantity
590 μL
Type
reactant
Smiles
Br
Name
Quantity
204 μL
Type
reactant
Smiles
BrBr
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After precipitation
FILTRATION
Type
FILTRATION
Details
with ethyl ether and filtration, 1.02 g of 2-bromo-1-(6-methylpyrid-3-yl)ethanone hydrobromide
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
Br.BrCC(=O)C=1C=NC(=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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